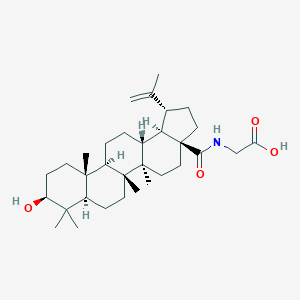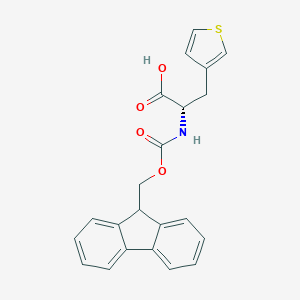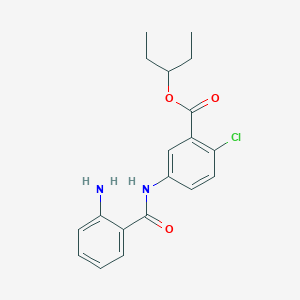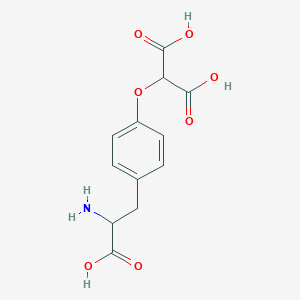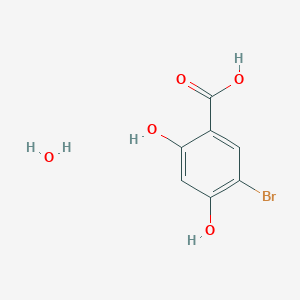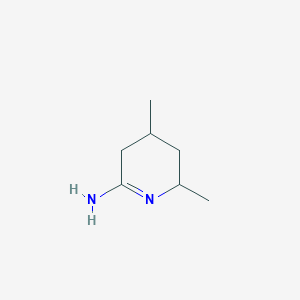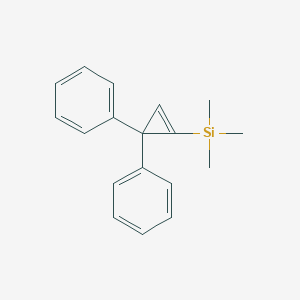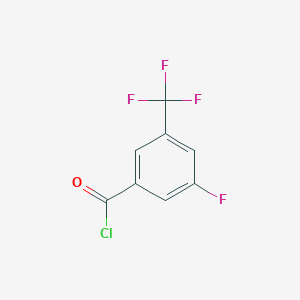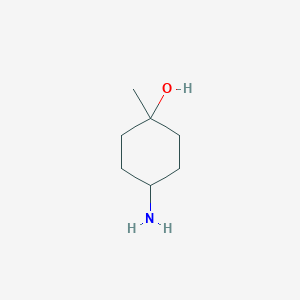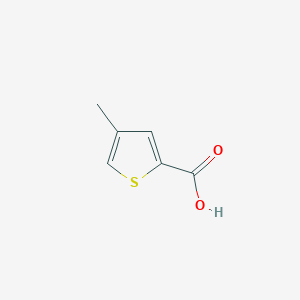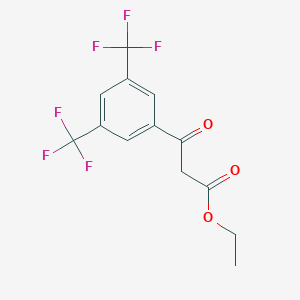
3-(3,5-bis(trifluorométhyl)phényl)-3-oxopropanoate d'éthyle
Vue d'ensemble
Description
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring
Applications De Recherche Scientifique
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic effects.
Industry: The compound is utilized in the development of agrochemicals and materials with specialized properties.
Mécanisme D'action
Target of Action
It’s known that the optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-btpe) has been used in pharmaceutical synthesis . For instance, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists .
Mode of Action
It’s known that the compound can activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
It’s known that the compound is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (btap), catalyzed by whole cells of newly isolated trichoderma asperellum zjph0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .
Pharmacokinetics
It’s known that the compound is involved in a biocatalytic process where the ratio of substrate to catalyst (s/c) is a prime target for the application of asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalyst .
Result of Action
It’s known that the compound is involved in the high-efficient production of (s)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol via whole-cell catalyst in deep-eutectic solvent-containing micro-aerobic medium system .
Action Environment
It’s known that the compound’s action is influenced by the introduction of choline chloride:trehalose (chcl:t, 1:1 molar ratio) into the reaction system for its versatility of increasing cell membrane permeability and declining btap cytotoxicity to biocatalyst .
Analyse Biochimique
Biochemical Properties
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate has been shown to interact with various enzymes and proteins in biochemical reactions. For instance, it has been reported that this compound is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 . This interaction is facilitated by the compound’s unique structure, which allows it to bind to the active sites of these enzymes and proteins, thereby influencing their function .
Cellular Effects
In terms of cellular effects, Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate has been found to influence cell function in various ways. For example, it has been observed that this compound can affect cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the compound’s ability to interact with various cellular components, thereby influencing their function .
Molecular Mechanism
The molecular mechanism of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported that this compound can bind to the active sites of certain enzymes, thereby influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate typically involves the esterification of 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, the use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoic acid.
Reduction: Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate can be compared with other trifluoromethyl-substituted compounds, such as:
3,5-Bis(trifluoromethyl)benzoic acid: Similar in structure but lacks the ester and keto functionalities.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of the ester and keto groups.
3,5-Bis(trifluoromethyl)phenyl ethanol: Features a hydroxyl group instead of the ester and keto groups.
Propriétés
IUPAC Name |
ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F6O3/c1-2-22-11(21)6-10(20)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRYPSPFMRZTCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381914 | |
| Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-02-1 | |
| Record name | Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


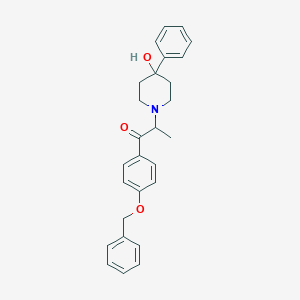

![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)
